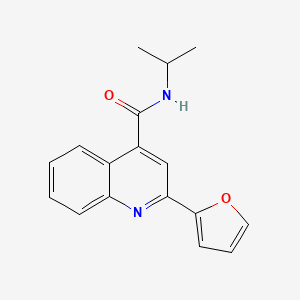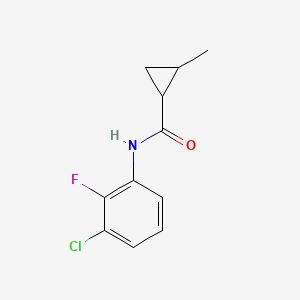
N-(3-chloro-2-fluorophenyl)-2-methylcyclopropane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-fluorophenyl)-2-methylcyclopropane-1-carboxamide, also known as CP-945,598, is a synthetic compound that has been the focus of scientific research in recent years. This compound belongs to a class of drugs known as cyclopropane carboxamides, which have been shown to have potential therapeutic applications in a variety of diseases.
Mecanismo De Acción
N-(3-chloro-2-fluorophenyl)-2-methylcyclopropane-1-carboxamide works by inhibiting the activity of a protein called p38 MAP kinase, which plays a key role in the inflammatory response. By inhibiting this protein, N-(3-chloro-2-fluorophenyl)-2-methylcyclopropane-1-carboxamide reduces the production of pro-inflammatory cytokines, leading to a decrease in inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-2-fluorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to reduce inflammation, decrease immune cell activation, and promote tissue repair. Additionally, N-(3-chloro-2-fluorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-chloro-2-fluorophenyl)-2-methylcyclopropane-1-carboxamide is its specificity for p38 MAP kinase, which allows for targeted inhibition of the inflammatory response. Additionally, N-(3-chloro-2-fluorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to have a favorable safety profile, making it a promising candidate for further development. However, one limitation of N-(3-chloro-2-fluorophenyl)-2-methylcyclopropane-1-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-(3-chloro-2-fluorophenyl)-2-methylcyclopropane-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of p38 MAP kinase, which could have even greater therapeutic potential. Additionally, further studies are needed to explore the potential applications of N-(3-chloro-2-fluorophenyl)-2-methylcyclopropane-1-carboxamide in other diseases, such as cancer and neurodegenerative disorders. Finally, studies are needed to better understand the pharmacokinetic properties of N-(3-chloro-2-fluorophenyl)-2-methylcyclopropane-1-carboxamide, including its absorption, distribution, metabolism, and excretion, which could inform the development of more effective dosing regimens.
Métodos De Síntesis
The synthesis of N-(3-chloro-2-fluorophenyl)-2-methylcyclopropane-1-carboxamide involves the reaction of 3-chloro-2-fluoroaniline with 2-methylcyclopropanecarboxylic acid chloride in the presence of a base. The resulting product is then purified through column chromatography, yielding a white crystalline solid.
Aplicaciones Científicas De Investigación
N-(3-chloro-2-fluorophenyl)-2-methylcyclopropane-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis. In preclinical studies, this compound has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of these diseases.
Propiedades
IUPAC Name |
N-(3-chloro-2-fluorophenyl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO/c1-6-5-7(6)11(15)14-9-4-2-3-8(12)10(9)13/h2-4,6-7H,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAHOBSBBFDHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=C(C(=CC=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

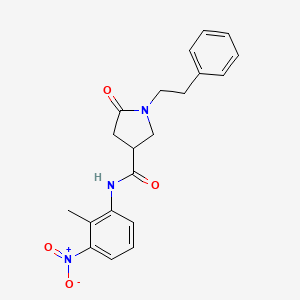
![N-[5-(diethylsulfamoyl)-2-phenoxyphenyl]cyclopropanecarboxamide](/img/structure/B7495660.png)
![4-[(2-Fluorophenyl)sulfanylmethyl]-1,3-thiazol-2-amine](/img/structure/B7495664.png)
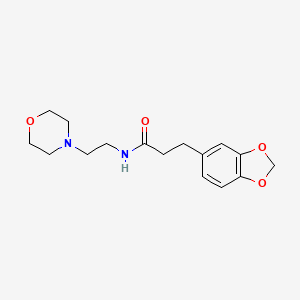

![2,6-difluoro-N-[4-(3-methylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B7495682.png)

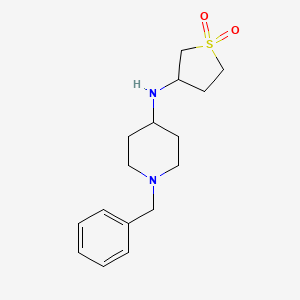
![1-[3-(Trifluoromethyl)benzoyl]piperidine-3-carboxylic acid](/img/structure/B7495706.png)
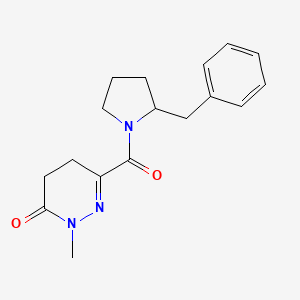
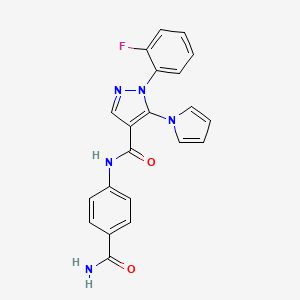
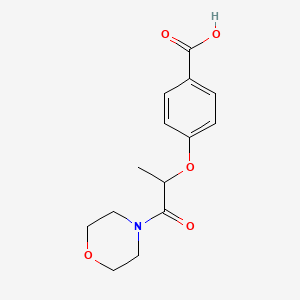
![3-Hydroxy-2-[[2-(trifluoromethyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7495745.png)
